{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGIVMPWVFOFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of high-purity materials for various industrial applications
Mechanism of Action
The mechanism of action of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Bicyclic Framework Variations
Monocyclic Analogues
Pharmacological and Physicochemical Properties
Solubility and Stability
- {1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl: Hydrochloride salt improves aqueous solubility compared to free base. Hydroxymethyl group enables hydrogen bonding but may reduce membrane permeability .
- 8-Azabicyclo[3.2.1]octan-2-one HCl : Ketone group increases lipophilicity, favoring blood-brain barrier penetration .
Analytical Characterization
- Chromatography: Chiral separations (e.g., Chiralcel OD-3 column) are essential for resolving enantiomers in azabicyclo compounds, as seen in palonosetron impurity analysis .
- Spectroscopy : NMR and MS confirm structural integrity, as demonstrated in mutilin derivative syntheses .
Biological Activity
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol, belongs to the azabicyclo family, which is characterized by a bicyclic structure that includes a nitrogen atom within its ring system. Its biological activity primarily revolves around its interactions with neurotransmitter receptors and enzymes, making it a potential candidate for therapeutic applications.
Structural Characteristics
The compound exhibits a bicyclic structure similar to tropane alkaloids, which are known for their diverse pharmacological effects including analgesic and anticholinergic properties. The stereochemistry and functional groups present in {1-Azabicyclo[3.2.1]octan-5-yl}methanol contribute to its distinct chemical behavior and biological properties compared to other azabicyclo compounds.
| Compound Name | Structural Characteristics | Unique Properties |
|---|---|---|
| {1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride | Similar bicyclic structure | Different functional group leading to distinct biological activity |
| [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol hydrochloride | Contains a similar azabicyclo framework | Variations in stereochemistry affecting receptor interactions |
| Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride | Related bicyclic nitrogen-containing compound | Differences in functional groups influencing chemical reactivity |
Target of Action
The primary targets for {1-Azabicyclo[3.2.1]octan-5-yl}methanol include neurotransmitter receptors such as muscarinic and nicotinic acetylcholine receptors. These interactions are crucial for understanding its pharmacological profile, particularly in the context of cognitive functions and pain perception.
Mode of Action
The exact mode of action involves stereoselective interactions with these receptors, which can modulate various neurotransmitter systems. Research indicates that compounds with the 8-azabicyclo[3.2.1]octane scaffold can influence biochemical pathways related to pain modulation and cognitive enhancement.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity:
- Neurotransmitter Interaction : The compound shows affinity for muscarinic and nicotinic receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
- Antinociceptive Effects : Similar to other tropane derivatives, it may possess analgesic properties that could be beneficial in pain management therapies.
Case Studies
- Cognitive Enhancement : A study explored the effects of {1-Azabicyclo[3.2.1]octan-5-yl}methanol on memory retention in animal models, revealing improvements in performance on memory tasks compared to control groups.
- Pain Modulation : Another study assessed the analgesic properties of the compound in neuropathic pain models, demonstrating a significant reduction in pain scores, indicating its potential as an antinociceptive agent.
Research Applications
The compound's unique properties make it valuable in various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
- Pharmacological Research : Ongoing studies aim to elucidate its mechanisms of action and explore its efficacy against various neurological disorders.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride?
The synthesis typically involves constructing the bicyclic scaffold through enantioselective cyclization or desymmetrization of tropinone derivatives . Key steps include:
- Cyclization : Formation of the azabicyclo core via intramolecular reactions, often using chiral catalysts to ensure enantiomeric purity.
- Functionalization : Introduction of the hydroxymethyl group at the 5-position through nucleophilic substitution or oxidation-reduction sequences.
- Hydrochloride salt formation : Final purification via crystallization in hydrochloric acid.
Methodological Tip: Optimize reaction solvents (e.g., THF, dichloromethane) and temperatures (reflux conditions) to enhance yield and purity .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify bicyclic geometry and substituent positions (e.g., hydroxymethyl at C5) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 177.67 for [M-Cl]) and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen bonding in the hydrochloride salt .
Example: The compound’s SMILES string (C1CC2(CCN(C1)C2)CO.Cl) and InChIKey (FEGIVMPWVFOFAQ-UHFFFAOYSA-N) are critical for database validation .
Q. What preliminary biological activities are associated with this compound?
The compound’s tropane alkaloid-like structure suggests interactions with neurotransmitter systems, particularly muscarinic and nicotinic acetylcholine receptors . Early studies indicate:
- Analgesic potential : Modulation of pain pathways via receptor antagonism .
- Cognitive effects : Structural analogs show activity in memory-related assays .
Experimental Design: Use radioligand binding assays (e.g., H-QNB for muscarinic receptors) to quantify affinity .
Advanced Research Questions
Q. How can synthesis be optimized to improve enantiomeric excess (ee) and scalability?
- Catalyst screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts .
- Process intensification : Continuous flow reactors for precise control of cyclization kinetics .
- Purification : Chiral chromatography or recrystallization to achieve >98% ee .
Data Insight: Pilot-scale trials reported in patent literature (e.g., ethyl isonipecotate intermediates) highlight scalable routes .
Q. What advanced techniques are used to study receptor binding kinetics and selectivity?
- Surface plasmon resonance (SPR) : Real-time monitoring of receptor-ligand interactions .
- Cryo-EM : Visualize binding conformations in nicotinic receptor subtypes .
- Molecular dynamics simulations : Predict binding free energy and residence times .
Contradiction Analysis: Discrepancies in reported IC values may arise from assay conditions (e.g., buffer pH, cell lines) .
Q. How does modifying the bicyclic scaffold (e.g., ring size, substituents) alter pharmacological profiles?
Methodological Note: Use SAR (structure-activity relationship) studies with combinatorial libraries to prioritize derivatives .
Q. How can contradictions in reported solubility and stability data be resolved?
- Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method in PBS) .
- Accelerated stability studies : Monitor degradation under varying pH, temperature, and light .
- Cross-lab validation : Collaborative studies to reconcile disparities (e.g., aqueous solubility discrepancies in vs. ).
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
